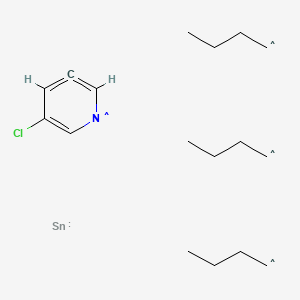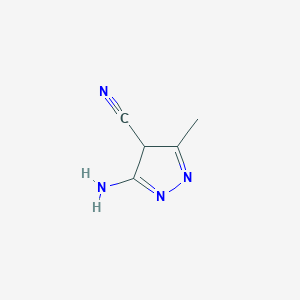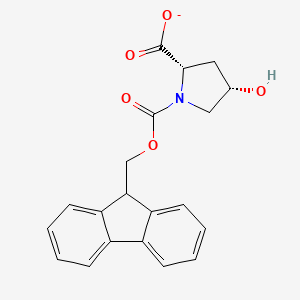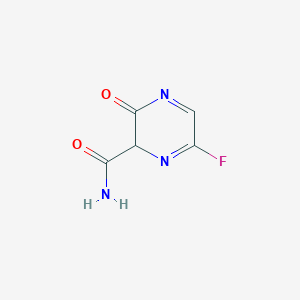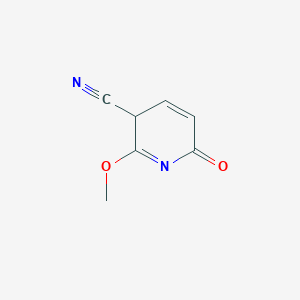
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is a purine derivative known for its significant role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone. The reaction is heated to 40°C and stirred for 4 hours . After cooling to room temperature, the product is filtered and washed with methanol to obtain the desired compound as a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted Buchwald-Hartwig coupling reactions. This method is efficient and allows for the synthesis of various substituted purine derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium carbonate and various alkyl halides.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a tool for studying enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). By binding to the active site of DPP4, it prevents the enzyme from degrading incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP4 inhibitor with a similar structure but different substituents.
Saxagliptin: A DPP4 inhibitor with a different core structure but similar pharmacological effects.
Sitagliptin: Another DPP4 inhibitor with a different substitution pattern.
Uniqueness
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacological effects compared to other DPP4 inhibitors .
Properties
Molecular Formula |
C10H11BrN4O2 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h6-7H,5H2,1-2H3,(H,13,16,17) |
InChI Key |
FURVZPHFJNJTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2C(N=C1Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
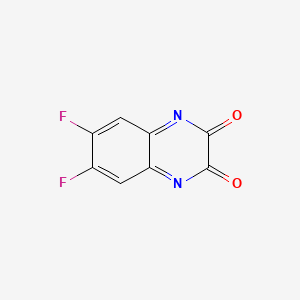

![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
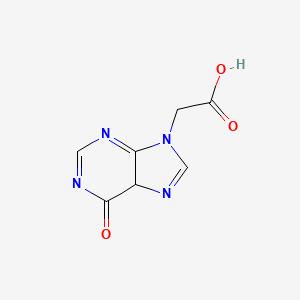
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)


